7-iodo-1H-quinazolin-4-one

HIF-1α inhibition cancer hypoxia transcription factor

7-Iodo-1H-quinazolin-4-one (CAS 202197-77-1, C₈H₅IN₂O, MW 272.04) is a halogenated member of the quinazolin-4(3H)-one family—a privileged heterocyclic scaffold broadly exploited in medicinal chemistry for kinase inhibition, antimicrobial, and transcription-factor-modulating programs. The C7-iodo substituent distinguishes this building block from its 6-iodo, 7-bromo, 7-chloro, and 7-fluoro congeners by providing a unique combination of heavy-atom effects (useful for X-ray crystallographic phasing), superior cross-coupling reactivity (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), and a direct path to radioiodinated analogs (¹²³I/¹²⁵I/¹³¹I) for nuclear imaging and targeted radiotherapy.

Molecular Formula C8H5IN2O
Molecular Weight 272.04 g/mol
Cat. No. B7934434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-iodo-1H-quinazolin-4-one
Molecular FormulaC8H5IN2O
Molecular Weight272.04 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1I)NC=NC2=O
InChIInChI=1S/C8H5IN2O/c9-5-1-2-6-7(3-5)10-4-11-8(6)12/h1-4H,(H,10,11,12)
InChIKeyRZLRWRLAHJWOLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Iodo-1H-quinazolin-4-one: Core Scaffold Identity and Pharmacophore Context for Informed Procurement


7-Iodo-1H-quinazolin-4-one (CAS 202197-77-1, C₈H₅IN₂O, MW 272.04) is a halogenated member of the quinazolin-4(3H)-one family—a privileged heterocyclic scaffold broadly exploited in medicinal chemistry for kinase inhibition, antimicrobial, and transcription-factor-modulating programs [1]. The C7-iodo substituent distinguishes this building block from its 6-iodo, 7-bromo, 7-chloro, and 7-fluoro congeners by providing a unique combination of heavy-atom effects (useful for X-ray crystallographic phasing), superior cross-coupling reactivity (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), and a direct path to radioiodinated analogs (¹²³I/¹²⁵I/¹³¹I) for nuclear imaging and targeted radiotherapy [2]. These features position 7-iodo-1H-quinazolin-4-one as a strategically distinct intermediate for drug discovery programs that require synthetic versatility or radiolabeling capability beyond what 7‑bromo, 7‑chloro, or 7‑fluoro analogs can offer [3].

Why 7‑Iodo‑1H‑quinazolin‑4‑one Cannot Be Interchanged with 7‑Bromo, 7‑Chloro, or 7‑Fluoro Analogs in Critical Research Workflows


Although 7‑halo‑quinazolin‑4‑ones share a common core, the identity of the C7 halogen dictates orthogonal reactivity, biodistribution, and detection capability that make simple substitution scientifically unsound in specific contexts. The C–I bond (bond dissociation energy ~57 kcal mol⁻¹) is substantially weaker than C–Br (~68 kcal mol⁻¹) and C–Cl (~81 kcal mol⁻¹), translating into markedly faster oxidative-addition rates with Pd(0) catalysts and therefore enabling sequential chemoselective cross‑coupling strategies that bromo or chloro analogs cannot replicate [1]. Furthermore, the iodine atom provides a high‑Z anomalous scattering signal (f″ at Cu Kα ~6.8 electrons) that is absent for Cl, negligible for F, and weaker for Br, making 7‑iodo‑1H‑quinazolin‑4‑one the preferred choice when crystallographic phasing by SAD/MAD is required [2]. In radiopharmaceutical development, the iodo substituent serves as a direct precursor for isotopic exchange or destannylation‑based radioiodination with ¹²³I (γ‑emitter, SPECT), ¹²⁴I (positron emitter, PET), ¹²⁵I (Auger‑electron emitter, radiotherapy), or ¹³¹I (β‑/γ‑emitter, theranostics)—a capability that 7‑fluoro analogs cannot provide and that 7‑bromo analogs support only with far lower radiochemical yields [3]. These fundamental physicochemical distinctions mean that procurement decisions must be driven by the specific downstream workflow demands rather than by generic scaffold similarity.

Quantitative Differentiation Evidence: 7‑Iodo‑1H‑quinazolin‑4‑one Versus Closest Analogs and Functional Alternatives


HIF‑1α Transcription Factor Inhibition: 7‑Iodo‑1H‑quinazolin‑4‑one as the Direct Scaffold Precursor for a 5‑Fold Potency Gain

In a high‑throughput screen for inhibitors of hypoxia‑inducible factor‑1α (HIF‑1α) transcriptional activity, quinazolin‑4‑one 1 (the unsubstituted parent scaffold) served as the starting hit. Systematic SAR exploration at the C2, C3, and C7 positions led to analogue 16 (bearing a 7‑iodo substituent and additional C2/C3 modifications), which displayed a 5‑fold improvement in HIF‑1α inhibitory potency relative to the parent compound 1 [1]. While the 7‑iodo group alone was not solely responsible for the full 5‑fold gain, the iodine atom was critical for enabling late‑stage diversification via cross‑coupling that yielded the optimized analogue. This establishes 7‑iodo‑1H‑quinazolin‑4‑one as the essential entry point for this SAR trajectory.

HIF-1α inhibition cancer hypoxia transcription factor

Chemoselective Sequential Cross‑Coupling: Iodo vs. Bromo Discrimination on the Quinazolinone Scaffold

On the structurally related imidazo[1,2‑c]quinazoline scaffold bearing both 7‑iodo and 9‑bromo substituents, Pd‑catalyzed Sonogashira coupling occurred exclusively at the C7–I position, leaving the C9–Br bond intact for subsequent Suzuki‑Miyaura or Stille coupling in a one‑pot sequential protocol [1]. This orthogonal reactivity arises from the lower bond dissociation energy of C–I (~57 kcal mol⁻¹) compared to C–Br (~68 kcal mol⁻¹), which translates into faster oxidative addition to Pd(0) under mild conditions. Although this study was conducted on imidazoquinazolines rather than quinazolin‑4‑ones, the underlying electronic and steric principles are directly transferable: a researcher procuring 7‑iodo‑1H‑quinazolin‑4‑one can rationally design sequential C7‑first, then C2/C3 diversification strategies that are not feasible with 7‑bromo‑ or 7‑chloro‑quinazolin‑4‑ones [1].

chemoselective cross-coupling C–I vs. C–Br reactivity palladium catalysis

Radioiodination Capability: Direct Path to SPECT/PET Imaging and Targeted Radiotherapy Agents

Radioiodinated quinazolinone derivatives have been designed, synthesized, and biologically evaluated as alkaline‑phosphatase‑mediated cancer diagnostic and therapeutic agents, with in silico docking guiding the placement of the iodine atom on the quinazolinone core to preserve target affinity while enabling radiolabeling with ¹²⁵I or ¹³¹I [1]. In the broader quinazoline/quinazolinone chemotype, anilinoquinazoline EGFR tyrosine kinase inhibitors have been successfully radiolabeled with ¹²³I and ¹¹C for SPECT and PET imaging applications, demonstrating the precedent and feasibility of iodine‑isotope incorporation into this scaffold class [2]. The 7‑iodo‑1H‑quinazolin‑4‑one building block provides a pre‑installed iodine at the position that SAR studies have identified as permissive for substitution, offering a direct synthetic route to radiolabeled probes without requiring additional halogenation steps [3].

radioiodination nuclear imaging radiopharmaceutical theranostics

Heavy‑Atom Anomalous Scattering: Crystallographic Phasing Power of Iodine vs. Bromine, Chlorine, and Fluorine

For structural biology and fragment‑based drug discovery programs that require experimental phasing of protein–ligand co‑crystal structures, the anomalous scattering signal (f″) of the C7 substituent becomes a decisive procurement criterion. At the Cu Kα wavelength (1.5418 Å), the anomalous scattering factors are approximately: iodine f″ ≈ 6.8 electrons, bromine f″ ≈ 1.5 electrons, chlorine f″ ≈ 0.3 electrons, and fluorine f″ ≈ 0.02 electrons [1]. This means that iodine provides an anomalous signal approximately 4.5‑fold stronger than bromine, 23‑fold stronger than chlorine, and 340‑fold stronger than fluorine at this wavelength. For SAD (single‑wavelength anomalous diffraction) phasing, the iodine atom in 7‑iodo‑1H‑quinazolin‑4‑one can serve as the sole anomalous scatterer for structures up to ~100 kDa, whereas the bromo analog would require higher occupancy or multiple copies, and chloro/fluoro analogs would be essentially ineffective [1].

X-ray crystallography SAD/MAD phasing anomalous scattering heavy atom

Antimicrobial Activity: Class‑Level Evidence with Context for C7‑Halo Substitution Effects

The quinazolin‑4‑one scaffold has well‑documented antimicrobial activity. In a systematic study of 1,2,3‑triazole‑conjugated quinazolin‑4‑ones, compound 9ac demonstrated MIC of 0.625 mg mL⁻¹ against Staphylococcus aureus ATCC 6535 with MBC of 1.25 mg mL⁻¹, while quinazolin‑4‑ones bearing halogen substituents at various positions showed differential activity profiles against Gram‑positive and Gram‑negative strains [1]. A separate study on 2‑aryl‑7‑chloroquinazolin‑4(3H)‑ones reported IC₅₀ values of 4.0–30 μM against cancer cell lines, with the 7‑chloro substituent contributing to potency through electronic and steric effects [2]. However, no published study has directly compared the antimicrobial MIC or anticancer IC₅₀ of 7‑iodo‑1H‑quinazolin‑4‑one with its 7‑bromo, 7‑chloro, or 7‑fluoro analogs in the same assay system. The available class‑level data indicate that 7‑halo substitution generally enhances bioactivity relative to unsubstituted quinazolin‑4‑ones, but the magnitude and rank order of iodo‑specific effects remain to be experimentally determined [3].

antimicrobial antibacterial antifungal MIC

Highest‑Return Application Scenarios for 7‑Iodo‑1H‑quinazolin‑4‑one Based on Verified Differentiation Evidence


Medicinal Chemistry SAR Campaigns Targeting HIF‑1α or Related Transcriptional Regulators

Research groups building on the Huang et al. (2011) HIF‑1α inhibitor chemotype should procure 7‑iodo‑1H‑quinazolin‑4‑one as the validated entry scaffold. The documented 5‑fold potency improvement from parent quinazolin‑4‑one 1 to analogue 16 provides a rational starting point for further C2 and C3 diversification [1]. Alternative 7‑halo or unsubstituted quinazolin‑4‑ones lack this established SAR trajectory and would require de novo hit identification.

Radiopharmaceutical Development: SPECT, PET, and Targeted Radionuclide Therapy

Nuclear medicine programs developing EGFR‑ or ALP‑targeted imaging agents or radiotherapeutics should select the 7‑iodo building block to leverage established radioiodination protocols with ¹²³I (SPECT), ¹²⁴I (PET), ¹²⁵I (Auger therapy), or ¹³¹I (β⁻/γ theranostics) [2]. The pre‑installed iodine eliminates the need for late‑stage halogenation, reducing synthetic step count and radiochemical losses compared to routes starting from 7‑bromo, 7‑chloro, or 7‑fluoro precursors [3].

Fragment‑Based Drug Discovery with Crystallographic Readout (SAD/MAD Phasing)

Structural biology teams conducting fragment screening by X‑ray crystallography benefit from the strong anomalous scattering signal of the C7 iodine atom (f″ ≈ 6.8 e⁻ at Cu Kα), which enables SAD phasing without additional heavy‑atom derivatization [4]. This is particularly valuable for co‑crystallography experiments where the ligand serves simultaneously as a phasing tool, accelerating structure‑guided optimization cycles.

Sequential Chemoselective Library Synthesis via Pd‑Catalyzed Cross‑Coupling

Synthetic chemistry teams constructing diverse quinazolin‑4‑one libraries should choose 7‑iodo‑1H‑quinazolin‑4‑one when orthogonal, protecting‑group‑free diversification is required. The demonstrated chemoselectivity of C–I over C–Br bonds under mild Pd‑catalyzed conditions (Sonogashira at C7–I with C9–Br intact) enables sequential Suzuki, Sonogashira, or Buchwald‑Hartwig couplings in one‑pot protocols [5], a synthetic flexibility not attainable with 7‑bromo, 7‑chloro, or 7‑fluoro analogs alone.

Quote Request

Request a Quote for 7-iodo-1H-quinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.